molecular formula C15H21BrN2O2S B6436523 1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane CAS No. 2549009-86-9

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B6436523
CAS No.: 2549009-86-9
M. Wt: 373.3 g/mol
InChI Key: PSWDOXLEMAIMPQ-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane is a complex organic compound that features a bromophenyl group, a cyclopropanesulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multiple steps One common approach starts with the bromination of benzyl chloride to form 4-bromobenzyl chloride This intermediate is then reacted with 1,4-diazepane under basic conditions to form the 1-[(4-bromophenyl)methyl]-1,4-diazepane

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Sulfonylation and Desulfonylation: The cyclopropanesulfonyl group can be introduced or removed through sulfonylation or desulfonylation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Sulfonylation: Cyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonylated diazepanes with biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the diazepane ring can interact with various receptors or enzymes. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane
  • 1-[(4-fluorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane
  • 1-[(4-methylphenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

Uniqueness

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-4-2-13(3-5-14)12-17-8-1-9-18(11-10-17)21(19,20)15-6-7-15/h2-5,15H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDOXLEMAIMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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